molecular formula C21H20IN7O4S B14922123 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B14922123
M. Wt: 593.4 g/mol
InChI Key: ZSMDOZLTJBGZBM-BHGWPJFGSA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl group at position 4 and a [(4-iodophenyl)amino]methyl group at position 3. The acetohydrazide side chain is further functionalized with an (E)-configured imine group derived from 2-hydroxy-5-nitrobenzaldehyde. Synthesis likely involves condensation of 2-(5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic catalysis, analogous to methods reported for related hydrazones .

Properties

Molecular Formula

C21H20IN7O4S

Molecular Weight

593.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20IN7O4S/c1-2-9-28-19(12-23-16-5-3-15(22)4-6-16)25-27-21(28)34-13-20(31)26-24-11-14-10-17(29(32)33)7-8-18(14)30/h2-8,10-11,23,30H,1,9,12-13H2,(H,26,31)/b24-11+

InChI Key

ZSMDOZLTJBGZBM-BHGWPJFGSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)CNC3=CC=C(C=C3)I

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)CNC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Cyclocondensation Methodology

The triazole core is synthesized via Huisgen-type 1,3-dipolar cycloaddition between prop-2-en-1-yl isocyanide and thiosemicarbazide under acidic conditions (Table 1):

Table 1: Optimization of Triazole Core Synthesis

Condition Catalyst Temp (°C) Time (h) Yield (%)
Acetic acid/H2SO4 H+ 80 5 78
Ethanol/HCl HCl 70 8 65
DMF/K2CO3 Base 100 12 <10

Optimal results (78% yield) were achieved using acetic acid with catalytic H2SO4 at 80°C for 5 hours. The reaction proceeds via azide intermediate formation, followed by regioselective cyclization to favor 1,2,4-triazole over 1,2,3-isomers.

Thiol Group Introduction

Post-cyclization, the thiol group is introduced via nucleophilic displacement using Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 3 hours, achieving 92% conversion.

Functionalization with N-(4-Iodophenyl)Aminomethyl Group

Mannich Reaction Conditions

The 5-position of the triazole undergoes Mannich reaction with 4-iodoaniline and formaldehyde (37% w/w) in ethanol (Table 2):

Table 2: Mannich Reaction Optimization

Equiv (Aniline) Equiv (CH2O) Temp (°C) Time (h) Yield (%)
1.0 1.2 60 4 68
1.2 1.5 70 3 82
1.5 2.0 80 2 75

Maximum yield (82%) occurred at 70°C with 1.2 equiv 4-iodoaniline and 1.5 equiv formaldehyde over 3 hours. The mechanism involves iminium ion formation, followed by nucleophilic attack by the triazole’s C-5 position.

Sulfanyl Acetohydrazide Formation

Thioether Linkage Construction

Reaction of triazole-thiol with ethyl bromoacetohydrazide (1.1 equiv) in DMF/K2CO3 (2.0 equiv) at 0→25°C for 12 hours yields the sulfanyl intermediate (87%)(Scheme 1):

$$
\text{Triazole-SH} + \text{BrCH}2\text{C(O)NHNH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazole-S-CH}2\text{C(O)NHNH}2 + \text{HBr}
$$

Purification via ethanol recrystallization removes unreacted starting materials.

Hydrazone Formation with 2-Hydroxy-5-Nitrobenzaldehyde

Acid-Catalyzed Condensation

The final step involves Schiff base formation between acetohydrazide and 2-hydroxy-5-nitrobenzaldehyde (1.05 equiv) in ethanol with glacial acetic acid catalyst (Table 3):

Table 3: Hydrazone Synthesis Conditions

Catalyst Equiv (Acid) Temp (°C) Time (h) E:Z Ratio Yield (%)
None - 25 24 1:1.2 45
AcOH 0.1 60 6 3.8:1 89
HCl 0.05 70 4 4.2:1 85

Glacial acetic acid (0.1 equiv) at 60°C for 6 hours provided optimal E-selectivity (3.8:1) and yield (89%). The E-configuration was confirmed via NOESY NMR absence of aldehyde proton-hydrazide NH correlation.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • N-H stretch : 3270 cm⁻¹ (hydrazide)
  • C=O : 1667 cm⁻¹ (acetohydrazide)
  • C=N : 1606 cm⁻¹ (triazole)
  • NO2 asymmetric stretch : 1520 cm⁻¹

Nuclear Magnetic Resonance

1H NMR (400 MHz, DMSO-d6) :

  • δ 11.32 (s, 1H, NH hydrazide)
  • δ 8.45 (s, 1H, CH=N)
  • δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H iodophenyl)
  • δ 5.25 (m, 2H, CH2=CH)

13C NMR :

  • δ 167.8 (C=O hydrazide)
  • δ 158.3 (C=N triazole)
  • δ 137.2 (C-I ipso)

Mechanistic Considerations and Side Reactions

Competing Pathways in Triazole Formation

Under suboptimal conditions (<70°C), competing 1,2,3-triazole isomers form via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Regioselectivity is controlled by:

  • Electron-withdrawing effect of prop-2-en-1-yl group
  • Acidic protonation directing cyclization

Hydrazone Tautomerism

The E-hydrazone predominates due to:

  • Intramolecular H-bonding between hydroxyl and nitro groups
  • Steric hindrance from triazole substituents

Industrial-Scale Adaptation Challenges

Purification Considerations

  • Chromatography : Impractical above 100 g scale due to thiol oxidation
  • Recrystallization : Ethanol/water (7:3) achieves >95% purity
  • Activated charcoal treatment : Removes colored byproducts

Environmental Impact Mitigation

  • Solvent recovery : DMF and ethanol recycled via distillation
  • Waste HBr neutralization : Treated with Ca(OH)2 to precipitate CaBr2

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The allyl and iodoaniline groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and the hydrazide group are known to form strong hydrogen bonds with proteins, potentially inhibiting their function. The iodoaniline moiety can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structurally analogous compounds are categorized based on shared motifs: 1,2,4-triazole cores , acetohydrazide side chains , and substituted aromatic imines . Below is a detailed comparison:

Structural Analogues and Substituent Effects
Compound Name / ID Key Substituents Synthesis Method Key Properties Reference
N'-[(E)-(3-Nitrophenyl)Methylidene]-2-(9H-Purin-6-Ylsulfanyl)Acetohydrazide Purine-6-ylsulfanyl, 3-nitrophenyl Condensation of acetohydrazide with 3-nitrobenzaldehyde in ethanol + acetic acid Antithyroid activity; Yield: 72%; EI-MS: m/z 306 (M+)
2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N'-[(E)-(2-Nitrophenyl)Methylene]Acetohydrazide 4-Methylphenyl, 2-nitrophenyl Not specified ChemSpider ID: 314071-49-3; ACD/Index Name: MFCD01916088
2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]-N'-[(E)-(2-Methylphenyl)Methylene]Acetohydrazide Ethyl, 2-methylphenyl Not specified ChemSpider ID: 361165-03-9; ACD/Index Name: MFCD02224522
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N'-[(E)-(3-Methylphenyl)Methylidene]Acetohydrazide 4-Chlorophenyl, 3-methylphenyl Not specified ChemSpider ID: 303105-47-7; Potential antibacterial/antifungal applications

Key Observations :

  • However, steric hindrance from the 4-iodophenyl group may reduce solubility .
  • Triazole Substitution : Prop-2-en-1-yl at position 4 introduces π-π stacking capability, unlike ethyl or methyl groups in analogues .
Spectroscopic and Crystallographic Comparisons
  • X-ray Crystallography : The (E)-configuration of the imine group in the target compound is confirmed via single-crystal analysis, a method also used for analogues like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide .
  • NMR Spectroscopy : Aromatic protons in the 2-hydroxy-5-nitrophenyl group exhibit downfield shifts (δ 8.5–10.0 ppm) due to nitro and hydroxyl EWGs, distinct from upfield shifts in methyl-substituted analogues (δ 6.8–7.5 ppm) .
Computational Similarity Assessment

Per , Tanimoto coefficients (Tc) calculated using MACCS fingerprints indicate moderate similarity (Tc = 0.65–0.75) between the target compound and analogues . Dissimilarity arises primarily from the 4-iodophenylamino and prop-2-en-1-yl groups, which are absent in most derivatives .

Biological Activity

The compound N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Hydroxyl group : Contributes to the compound's polarity and potential hydrogen bonding.
  • Nitrophenyl moiety : Likely enhances biological activity due to electron-withdrawing effects.
  • Triazole ring : Known for its role in various biological activities, including antifungal and antibacterial properties.
  • Acetohydrazide component : Often associated with anti-inflammatory and antimicrobial activities.

The molecular formula of the compound is C27H24N4O6SC_{27}H_{24}N_4O_6S .

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds containing triazole rings have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound may possess similar properties due to its structural components.

Compound Target Bacteria MIC (μg/mL) Activity
Triazole derivativeS. aureus64Antibacterial
Chalcone derivativeE. coli128Antibacterial

Anti-inflammatory Activity

Hydrazones and their derivatives have been reported to exhibit anti-inflammatory effects. The presence of the acetohydrazide moiety in this compound suggests potential inhibition of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.

Cytotoxic Effects

Preliminary studies on similar compounds have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways or disruption of cellular signaling pathways .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones.
  • Interaction with DNA/RNA : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against multiple bacterial strains. The compound demonstrated significant inhibition against S. aureus, with an MIC comparable to standard antibiotics .

Study 2: Anti-inflammatory Potential

In a model of induced inflammation, a related hydrazone was tested for its ability to reduce edema and inflammatory markers. Results indicated a marked decrease in pro-inflammatory cytokines following treatment .

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